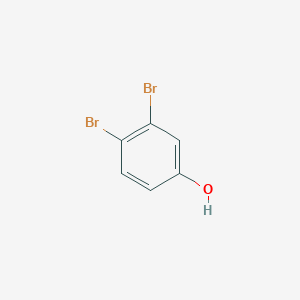

3,4-Dibromophenol

説明

Significance in Contemporary Chemical Science

3,4-Dibromophenol holds significance in contemporary chemical science primarily as a versatile intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals, agrochemicals, and other specialized organic compounds. ontosight.aiechemi.com Its specific substitution pattern allows for its incorporation into more complex molecular structures.

Beyond its role as a synthetic building block, this compound is also recognized in environmental research. It serves as a standard for environmental testing and research, aiding in the analysis and monitoring of brominated compounds in various matrices. chemicalbook.com Furthermore, its presence is relevant in studies aimed at determining urinary bromophenols as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) through techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS). chemicalbook.com

A critical area of its significance lies in the study of environmental pollutants. This compound, alongside 2,4,5-Tribromophenol, possesses the minimum number of bromine atoms required for the formation of 2,3,7,8-polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). researchgate.net These compounds are known for their high toxicity. Academic research employs theoretical methods, such as density functional theory (DFT), to investigate the homogeneous gas-phase formation mechanisms of PBDD/Fs from precursors like this compound, contributing to a deeper understanding of pollutant generation and mitigation strategies. researchgate.net

Overview of Research Trajectories

Research involving this compound spans several key trajectories within chemical science:

Synthetic Organic Chemistry : A primary focus remains on its utility as an intermediate in the synthesis of new pharmaceutical agents, agrochemicals, and other fine chemicals. This trajectory explores novel synthetic routes and applications for the compound. ontosight.aiechemi.com

Analytical Chemistry and Environmental Monitoring : Researchers utilize this compound as a reference standard in the development and validation of analytical methods. This includes its application in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of brominated compounds. Typical mobile phases for such analyses involve mixtures of acetonitrile, water, and an acidic component like phosphoric acid or formic acid (for mass spectrometry compatibility). sielc.com This research trajectory is crucial for environmental forensics and exposure assessment.

Environmental Chemistry and Toxicology : A significant research trajectory investigates the environmental fate and potential transformation of this compound into more hazardous substances. Studies focusing on its role as a precursor to toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are essential for understanding pollutant formation mechanisms and developing strategies to minimize their environmental release. researchgate.net This research often involves computational chemistry and mechanistic studies.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZSNVXYOQKZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210469 | |

| Record name | 3,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-56-5 | |

| Record name | 3,4-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,4-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dibromophenol

Classical Bromination Routes of Phenol (B47542) Derivatives

Direct bromination of unsubstituted phenol typically favors substitution at the ortho and para positions relative to the activating hydroxyl group. Consequently, classical bromination of phenol with bromine often yields isomers such as 2,4-dibromophenol (B41371) or 2,4,6-tribromophenol (B41969), rather than the desired 3,4-dibromophenol. orgsyn.orgcambridgescholars.com For instance, bromination of phenol with molecular bromine in an aqueous medium, even in the presence of an oxidizing agent like sodium hypochlorite, primarily produces a mixture of 2,4-dibromophenol (79%) and 2,6-dibromophenol (B46663) (20%). ontosight.ai This highlights the difficulty in achieving the 3,4-regiochemistry directly through simple electrophilic bromination of phenol.

To overcome these regioselectivity issues, the synthesis of this compound often necessitates multi-step approaches starting from pre-substituted aromatic precursors. A notable strategy involves the use of diazonium chemistry, such as the Sandmeyer reaction. For example, a synthetic route to "3-amino-4-bromophenol," a close derivative of this compound, begins with 3-nitro-4-aminophenol. This precursor undergoes diazotization, followed by a bromination reaction using cuprous bromide to introduce a bromine atom, yielding 3-nitro-4-bromophenol. Subsequent reduction of the nitro group affords 3-amino-4-bromophenol. google.com This methodology demonstrates how specific functional group transformations and strategic precursor selection are vital for achieving the desired substitution pattern. The Sandmeyer reaction itself is a versatile tool for replacing an aromatic amino group with various functionalities, including halogens or hydroxyl groups, via an aryl diazonium salt intermediate. dergipark.org.trwikipedia.orgnih.govuwindsor.ca

Catalytic Approaches in Bromination Chemistry

Catalytic methods play a pivotal role in achieving selective bromination. In the context of synthesizing brominated phenols, copper salts are integral catalysts in the Sandmeyer reaction. These catalysts facilitate the conversion of aryl diazonium salts into aryl halides, providing a controlled pathway for introducing bromine atoms at specific positions on the aromatic ring. dergipark.org.trwikipedia.orgnih.gov While direct catalytic bromination of unsubstituted phenol to this compound remains challenging due to inherent electronic biases, catalytic strategies are essential in multi-step routes that rely on pre-functionalized starting materials.

Advanced Synthetic Transformations Involving this compound

As a dibrominated phenol, this compound serves as a valuable building block in complex organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and various derivatization strategies.

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound, with its two distinct bromine atoms and a hydroxyl group, offers multiple sites for further functionalization via cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. These reactions typically involve a palladium catalyst, an organoboron compound (for Suzuki) or a terminal alkyne (for Sonogashira), and a base. wikipedia.orgjk-sci.combyjus.comlibretexts.org

While specific detailed examples of this compound as a substrate in these reactions were not extensively found in the immediate search results, its structural features suggest its applicability. Other dibromophenol isomers, such as 2,4-dibromophenol, have been successfully employed in palladium-catalyzed Kumada-Tamao-Corriu coupling, demonstrating the general reactivity of dibromophenols in such transformations. wikipedia.orgwikipedia.org The presence of two bromine atoms allows for selective mono- or di-functionalization, depending on the reaction conditions and the electronic/steric environment of each bromine. The hydroxyl group can also be protected or participate in directing the coupling. This compound is recognized as a bromide and aryl compound, categories frequently utilized in Chan-Lam, Hiyama, and Suzuki-Miyaura cross-coupling reactions. ambeed.com

Derivatization Strategies for Complex Organic Synthesis

The hydroxyl group of this compound provides a site for various derivatization reactions, enabling its incorporation into more complex molecular architectures. Common derivatization strategies include etherification and esterification. Etherification, for instance, involves the conversion of the phenolic hydroxyl group into an ether linkage, a process widely applicable to phenols substituted with halogen atoms. google.com Esterification, another common transformation, allows for the formation of esters from the hydroxyl group. lookchem.com These reactions are fundamental in modifying the physical and chemical properties of this compound for specific applications in organic synthesis, including the development of pharmaceuticals and agrochemicals. ontosight.ai

Reactivity and Mechanistic Investigations of 3,4 Dibromophenol

Halogenation and Dehalogenation Processes

Halogenation and dehalogenation are critical processes in the environmental fate and synthetic applications of bromophenols. Dehalogenation, specifically, involves the removal of a halogen atom from a molecular structure, often rendering contaminants less harmful epa.gov. Reductive dehalogenation, also known as hydrodehalogenation or hydrogenolysis, is a process where a halogen atom on an organic molecule is replaced by a hydrogen atom epa.gov. Microorganisms play a significant role in the cycling of organohalides through both halogenation and dehalogenation, utilizing organohalides as electron acceptors for energy generation epa.gov.

For bromophenols, dehalogenation can occur through various pathways. For instance, studies on 2,4-dibromophenol (B41371) (2,4-DBP) have shown its transformation during chlorination processes nih.govresearchgate.net. While direct comprehensive studies on the dehalogenation of 3,4-dibromophenol are limited in the provided literature, general principles observed for other bromophenols can offer insights. For example, sulfate-reducing bacteria were observed to degrade phenol (B47542), a metabolic product of 2,4-dibromophenol dehalogenation, although they did not directly participate in the dehalogenation of 2,4-dibromophenol itself epa.gov.

Electrophilic Substitution Pathways

Phenols readily undergo electrophilic substitution reactions due to the activating and ortho/para-directing effect of the hydroxyl group chemguide.co.ukchemistrystudent.com. This effect increases the electron density around the benzene (B151609) ring, making it more susceptible to attack by electrophiles chemguide.co.ukchemistrystudent.com.

In the context of bromophenols, investigations into the chlorination of 2,4-dibromophenol have revealed that electrophilic substitution reactions are primarily involved nih.govresearchgate.net. During this process, active chlorine species, particularly hypochlorous acid (HOCl), act as the dominant active oxidizing species nih.gov. Experimental findings, supported by liquid chromatography-time-of-flight-mass spectrometry (LC-TOF-MS) and Density Functional Theory (DFT) calculations, indicate that primary chlorine-substituted products are formed predominantly over dimer products, suggesting the prevalence of electrophilic substitution nih.govresearchgate.net. The coupling reaction, a potential side reaction, is observed to occur more readily at the para and ortho positions relative to the hydroxyl group nih.gov.

While these detailed mechanistic insights are available for 2,4-dibromophenol, specific studies focusing on the electrophilic substitution pathways unique to this compound are not extensively detailed in the current literature. However, the general principles of electrophilic substitution on activated aromatic rings would apply, with the positions of the existing bromine atoms influencing the regioselectivity of further substitutions.

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) mechanisms are fundamental in various chemical transformations, particularly in redox reactions involving organic compounds. In the context of bromophenols, SET mechanisms have been implicated in their degradation and transformation processes.

For example, during the chlorination of 2,4-dibromophenol, both electrophilic substitution and single-electron transfer reactions are involved nih.govresearchgate.net. DFT calculations have further elucidated single-electron transfer mechanisms for the formation of hydroxylation and coupling products from other phenolic compounds, such as chlorophene and 4-tert-butylphenol (B1678320) digitellinc.com. The transfer of electrons between organic pollutants and oxidizing agents, such as ferrate(VI), has been shown to be enhanced in mixed solutions of phenols, indicating the relevance of electron transfer processes in their reactivity digitellinc.com.

In enzymatic systems, reductive dehalogenases containing cobamide can mediate reductive dehalogenation via long-range electron transfer, as observed with 2,4-dibromophenol in complex with PCE reductive dehalogenase rcsb.org. This highlights the role of SET in biological dehalogenation pathways. While these studies provide a broader understanding of SET in bromophenol chemistry, specific, detailed investigations into single-electron transfer mechanisms for this compound itself are not prominently featured in the reviewed literature.

Electrochemical Hydrodehalogenation Studies

Electrochemical hydrodehalogenation (HDH) is a promising technology for the remediation of halogenated organic compounds. This process involves the reductive cleavage of carbon-halogen bonds, typically at a cathode, leading to the replacement of halogens with hydrogen atoms acs.org.

Extensive research has been conducted on the electrochemical hydrodehalogenation of 2,4-dibromophenol (2,4-DBP). Studies have demonstrated the feasibility of HDH for 2,4-DBP in various media, including paraffin (B1166041) oil, utilizing solid polymer electrolyte reactors acs.orgsigmaaldrich.comchemdad.comresearchgate.net. A particularly effective setup involves a titanium minimesh cathode coated with a palladium electrocatalyst, produced by electrodeposition acs.org.

Key findings from these studies on 2,4-DBP HDH include:

High Conversion and Selectivity: Electrochemical processes achieved high conversions of up to 95% and selectivities up to 98% for 2,4-DBP researchgate.net.

Current Efficiencies: Current efficiencies reached up to 85% in paraffin oil systems and up to 98.5% in H-cells acs.orgresearchgate.net.

Energy Consumption: Energy consumption was reported as low as 1.6 kW h (kg of DBP)⁻¹ acs.org.

Stability: The reactor demonstrated stable operation for periods up to 170 hours acs.org.

Catalyst Role: Palladium has been identified as an attractive and effective catalyst for the HDH of 2,4-DBP, promoting the absorption of hydrogen which facilitates the dehalogenation researchgate.net.

The following table summarizes some performance metrics for the electrochemical hydrodehalogenation of 2,4-Dibromophenol:

| Parameter | Value (2,4-Dibromophenol) | Source |

| Conversion | Up to 95% | researchgate.net |

| Selectivity | Up to 98% | researchgate.net |

| Current Efficiency (H-cell) | Up to 98.5% | researchgate.net |

| Current Efficiency (Paraffin Oil) | Up to 85% | acs.org |

| Energy Consumption | As low as 1.6 kW h (kg DBP)⁻¹ | acs.org |

| Stable Operation | Up to 170 hours | acs.org |

It is important to note that the detailed electrochemical hydrodehalogenation data available in the provided sources specifically pertain to 2,4-Dibromophenol. While the general principles of electrochemical dehalogenation would apply to other bromophenol isomers, specific experimental results for this compound in this context are not explicitly detailed.

Dimerization and Oligomerization Reactions

Phenolic compounds, including bromophenols, can undergo dimerization and oligomerization reactions, often through oxidative coupling mechanisms involving phenoxyl radicals. These reactions can lead to the formation of more complex structures, such as polybrominated diphenyl ethers (PBDEs) or other polybrominated compounds.

For 2,4-dibromophenol, dimerization has been observed to form hydroxylated polybrominated diphenyl ethers (HO-PBDEs) under various conditions, including simulated sunlight irradiation and bromoperoxidase (BPO) catalysis ebi.ac.ukacs.org. For instance, irradiation of 2,4-dibromophenol in aqueous solutions under simulated sunlight rapidly formed significant amounts of 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether (2'-HO-BDE68) as a dimeric product ebi.ac.uk. The formation of this dimeric product intensified with increasing light intensity and initial 2,4-DBP concentration, while weakening with increasing pH ebi.ac.uk. Similarly, BPO isolated from marine red algae readily catalyzes the conversion of 2,4-DBP and 2,4,6-tribromophenol (B41969) to HO-PBDEs, such as 2'-HO-BDE-121 and 4'-HO-BDE-121, in the presence of bromide and hydrogen peroxide acs.org.

Oxidative oligomerization of halogenated aminophenols has also been studied, indicating that peroxidase-catalyzed oxidation can produce oligomers with different electronic properties researchgate.net. The formation of these products often involves radical intermediates, such as bromophenoxyl radicals, which can undergo C-C and O-C coupling reactions nih.gov.

For this compound specifically, kinetic theory is employed to explain the mechanisms of dimerization and isomer formation cymitquimica.com. While the detailed products and conditions for this compound dimerization are not explicitly provided in the search results, the general propensity of bromophenols to undergo such coupling reactions suggests similar pathways could be relevant.

Derivatization Chemistry for Enhanced Functionality

Derivatization chemistry plays a crucial role in enhancing the functionality of compounds, particularly in analytical applications, by modifying their structure to improve properties like sensitivity, specificity, and detectability. For phenols, including bromophenols, derivatization is widely used to facilitate their analysis.

Solid-phase analytical derivatization is an advanced technique that combines the benefits of derivatization with solid-phase extraction, offering a versatile approach for analyzing various functional groups, including phenols, by enhancing accuracy, efficiency, reproducibility, and sensitivity acs.org. This method can accelerate the derivatization process compared to traditional solution-based methods acs.org.

While the available literature primarily highlights derivatization for analytical purposes (e.g., improved detection in GC or HPLC), the concept of "enhanced functionality" in this context refers to the improved analytical utility of the compound rather than the creation of new material properties or broad chemical reactivity. Specific derivatization strategies for this compound are generally applied within these analytical frameworks to optimize its detection and quantification.

Computational and Theoretical Studies of 3,4 Dibromophenol

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively utilized to investigate the electronic and structural properties of 3,4-Dibromophenol and related halogenated phenols. These approaches offer a detailed understanding of molecular orbitals and reactivity.

The electronic structure of molecules, including this compound, is often analyzed through quantum chemical calculations to understand their inherent stability and potential for chemical reactions. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO reflects a molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. nih.gov The energy gap between the HOMO and LUMO (ΔE_HOMO-LUMO) is a crucial descriptor, with a smaller gap generally correlating with higher chemical reactivity, increased polarizability, and enhanced biological activity. nih.govfishersci.at While specific HOMO and LUMO energy values for this compound were not directly found in the provided literature, the principles of FMO analysis are broadly applied to understand the electronic characteristics of similar phenolic compounds. nih.gov

For this compound (3,4-DBP) specifically, quantum chemical and direct dynamic studies have investigated its role in the homogeneous gas-phase formation of polybrominated dibenzo-p-dioxins/furans (PBDD/Fs). wikipedia.org These studies utilize DFT to understand the reaction mechanisms and calculate critical kinetic parameters, including pre-exponential factors and activation energies. wikipedia.org Furthermore, mathematical models designed to minimize this compound emissions incorporate kinetic and thermodynamic parameters, employing kinetic theory to explain dimerization and isomer formation, variational theory for activation energy estimation, and functional theory for deriving theoretical values for kinetic equation parameters. nih.govnih.gov The position of bromine substituents has been shown to influence the reactivity of O-H bonds and the formation potential of bromophenoxy radicals (BPRs). alfa-chemistry.com

Electronic Structure and Frontier Orbital Analysis

Thermochemical and Kinetic Modeling of Reactions

Thermochemical and kinetic modeling are essential for understanding the stability and reaction rates of this compound. Ab initio quantum chemical calculations, such as the G3(MP2)/B3LYP method, have been employed to estimate the standard molar enthalpies of formation (ΔH°f) and Gibbs free energies of formation (ΔG°f) for various brominated phenols, including this compound, in both gas and aqueous phases. uni.lu

The following table presents the estimated thermochemical properties for this compound:

| Property | Gas Phase (kJ/mol) | Aqueous Phase (kJ/mol) |

| Standard Molar Enthalpy of Formation (ΔH°f) | -39.4 uni.lu | -15.8 uni.lu |

| Gibbs Free Energy of Formation (ΔG°f) | -65.6 uni.lu | -42.0 uni.lu |

Kinetic modeling for reactions involving this compound, particularly its role as a precursor in the formation of PBDD/Fs, has involved calculating rate constants using advanced theoretical frameworks. The canonical variational transition-state (CVT) theory, incorporating small curvature tunneling (SCT) contributions, has been applied to determine rate constants over a broad temperature range (600-1200K). wikipedia.org These kinetic data are crucial for predicting the formation and transformation pathways of this compound in various environments.

Molecular Interactions and Crystal Structure Prediction of Dihalogenated Phenols

Understanding the molecular interactions and crystal structures of dihalogenated phenols, including this compound, is critical for crystal engineering and predicting solid-state characteristics. Computational methods play a significant role in exploring these aspects.

Computational crystal structure prediction (CSP) protocols are employed to survey the structural landscape of dihalogenated phenols, identifying energetically reasonable polymorphs and their solid-state characteristics. For example, studies on 3,4-dichlorophenol (B42033), 4-bromo-3-chlorophenol, and 3-bromo-4-chlorophenol (B78916) have utilized force fields like COMPASS26 to predict stable tetragonal and monoclinic crystal structures. The preference for a specific crystal packing, such as the monoclinic P2₁/c arrangement observed for 3-bromo-4-chlorophenol, can be attributed to the favored orientation of halogen bonds, with bromine preferring Type II contacts. Variable-temperature crystallography studies further differentiate between Type I and Type II halogen contacts by analyzing variations in bond lengths with temperature. The strength of these halogen bonds can also explain phenomena like elastic deformation in certain dihalogenated phenols, opening avenues for the rational design of materials with tailored mechanical properties. The field of crystal engineering actively explores polymorphism and the transferability of supramolecular synthons in molecular crystals, principles applicable to understanding the solid-state behavior of this compound.

Environmental Chemistry and Degradation Pathways of 3,4 Dibromophenol

Photochemical Transformation Mechanisms of Bromophenols

Photochemical processes, driven by solar radiation, play a significant role in the transformation of bromophenols in aquatic environments. These processes can involve direct absorption of light by the compound or indirect reactions mediated by photosensitizers.

Direct and Sensitized Photolysis Processes

Direct photolysis of bromophenols typically involves the cleavage of the carbon-bromine (C-Br) bond. The mechanism of this cleavage can vary depending on the position of the bromine atom on the aromatic ring. For instance, 4-bromophenol (B116583) undergoes photodegradation primarily via a radical pathway involving homolytic C-Br bond cleavage, whereas 3-bromophenol (B21344) reacts through an ionic mechanism that includes heterolysis of the C-Br bond. While specific details for 3,4-dibromophenol are less extensively documented, it is expected to follow similar principles of C-Br bond scission.

Sensitized photolysis, or indirect photolysis, occurs when other light-absorbing substances in the environment, such as dissolved organic matter (DOM) or specific ions, generate reactive species that then degrade the target compound. For example, nitrite (B80452) (NO₂⁻) can sensitize the photolysis of phenolic compounds, with hydroxyl radicals (HO•) and nitrite radicals (NO₂•) playing important roles in the transformation. DOM can also act as a photosensitizer, though its role can be complex, sometimes also leading to light screening or radical quenching.

Photoproduct Identification and Pathway Elucidation

The photoproducts formed during the degradation of bromophenols depend on the specific compound and reaction conditions. For 4-bromophenol, p-benzoquinone has been identified as a major primary photoproduct. In the case of 3-bromophenol, resorcinol (B1680541) is reported as the primary photoproduct. The formation of these products often suggests debromination and subsequent hydroxylation or oxidation of the aromatic ring.

The C-Br bond cleavage is a critical initial step in the photodegradation of bromophenols. Subsequent reactions can lead to the formation of various intermediates. For instance, the phototransformation of hydroxylated polybromodiphenyl ethers can lead to 2,4-dibromophenol (B41371) as a dominant product via ether bond cleavage, indicating complex pathways involving different precursor compounds.

Influencing Environmental Factors on Phototransformation

Several environmental factors can significantly influence the rate and pathway of bromophenol phototransformation:

pH: The degradation efficiency of certain bromophenols can be affected by pH, with increased efficiency observed in neutral to acidic ranges for some photocatalytic processes, while alkaline conditions may retard the reaction due to charge repulsion.

Temperature: An increase in temperature, typically from 10 to 50 °C, can slightly enhance degradation rate constants.

Electron Acceptors: The presence of electron acceptors like hydrogen peroxide (H₂O₂) at low dosages can strongly enhance degradation kinetics.

Co-existing Water Matrix Factors: Common anions such as chloride (Cl⁻) and nitrite (NO₂⁻) in natural water can influence indirect photolysis by transferring to excited states under irradiation, thereby affecting the transformation of organic precursors. Dissolved organic matter (DOM) can also exert complex effects, acting as photosensitizers, light screening agents, or radical quenchers.

Biodegradation Processes

Microbial degradation, particularly by bacterial consortia, represents a crucial biological pathway for the removal of bromophenols from contaminated environments. These processes often involve specific enzymatic reactions that break down the aromatic structure.

Microbial Degradation by Bacterial Consortia

Microbial consortia offer distinct advantages over individual bacterial strains for the biodegradation of complex pollutants like bromophenols, owing to their diverse metabolic capabilities and broader substrate utilization spectrum. While specific studies on this compound biodegradation are less common, research on other bromophenols and halogenated phenols provides insight into potential pathways.

For example, Ochrobactrum sp. strain TB01, isolated from soil contaminated with brominated pollutants, has demonstrated the ability to degrade 2,4,6-tribromophenol (B41969) (2,4,6-TBP), 2,4-dibromophenol (2,4-DBP), and 4-bromophenol (4-BP). This strain can utilize 2,4,6-TBP as a sole carbon and energy source, releasing bromine ions during complete degradation. Similarly, Pseudomonas sp. EN-4 has been shown to metabolize 4-bromophenol in the presence of phenol (B47542) as a co-substrate, indicating metabolic versatility across different bromophenol structures. Acclimated anaerobic sewage sludge has also been found to degrade tetrabromobisphenol A (TBBPA) and its metabolites, including 2,4-dibromophenol and tribromophenol, suggesting the involvement of diverse microbial communities.

The biodegradation of halogenated phenols often involves a dehalogenation step, which can occur either before or after the aromatic ring cleavage. For instance, the degradation of bromobenzene (B47551) by the marine yeast Yarrowia lipolytica NCIM 3589 initiates with dehalogenation to form phenol, which is then further degraded.

Ortho-Cleavage Pathways

The aerobic microbial degradation of many aromatic compounds, including phenols, frequently proceeds via the formation of catechols as key metabolic intermediates. The subsequent breakdown of these catechols typically occurs through either the ortho- or meta-ring fission pathways. For bromophenols, the ortho-cleavage pathway is a well-established mechanism.

In the ortho-cleavage pathway, the initial step involves the hydroxylation of the phenol to form a catechol (1,2-dihydroxybenzene). This reaction is often catalyzed by enzymes like phenol hydroxylase, which incorporates a hydroxyl group into the ortho-position of the aromatic ring. Subsequently, catechol 1,2-dioxygenase, an intradiol-cleaving enzyme, catalyzes the fission of the aromatic ring between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid. This product can then be further metabolized and channeled into central metabolic pathways, such as the Krebs cycle, ultimately leading to complete mineralization (e.g., to CO₂).

Studies on bacterial consortia degrading phenol have shown the simultaneous expression of both ortho- and meta-cleavage pathways, with enzymes like phenol hydroxylase, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase reaching maximum activity under specific conditions. A higher activity of catechol 1,2-dioxygenase provides strong evidence for the predominance of the ortho-cleavage pathway in the degradation of catechol intermediates.

Table 1: Key Microbial Strains and Their Bromophenol Degradation Capabilities

| Microbial Strain/Consortium | Substrates Degraded (Examples) | Key Degradation Characteristics | Reference |

| Ochrobactrum sp. strain TB01 | 2,4,6-Tribromophenol, 2,4-Dibromophenol, 4-Bromophenol | Utilizes as sole carbon/energy source; releases bromine ions; sequential reductive debromination | |

| Pseudomonas sp. EN-4 | 4-Bromophenol, 2-Bromophenol, 2,4,6-Tribromophenol | Co-metabolism with phenol; forms catechol via ortho-cleavage | |

| Acclimated Anaerobic Sewage Sludge | Tetrabromobisphenol A, 2,4-Dibromophenol, Tribromophenol | Degradation of TBBPA metabolites; pseudo-first-order kinetics | |

| Yarrowia lipolytica NCIM 3589 | Bromobenzene (forms phenol, then catechol) | Early dehalogenation; catechol degraded via ortho-cleavage |

Table 2: Identified Photoproducts of Related Bromophenols

| Precursor Compound | Primary Photoproducts (Examples) | Key Transformation Step | Reference |

| 4-Bromophenol | p-Benzoquinone | Homolytic C-Br bond cleavage | |

| 3-Bromophenol | Resorcinol | Heterolytic C-Br bond cleavage |

Meta-Cleavage Pathways

The meta-cleavage pathway is a prominent route for the microbial degradation of various aromatic compounds, including phenols and cresols, in diverse bacterial species. This pathway typically involves the hydroxylation of the aromatic ring, followed by extradiol cleavage of the resulting catechol or substituted catechol intermediate researchgate.netresearchgate.netnih.gov. Key enzymes in the meta-cleavage pathway include phenol hydroxylases, which initiate the degradation by introducing a hydroxyl group, and catechol 2,3-dioxygenases, which catalyze the ring fission adjacent to the two hydroxyl groups researchgate.netnih.govfrontiersin.org. The products of meta-cleavage, such as 2-hydroxymuconic semialdehyde, are further metabolized into intermediates that can enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization nih.govfrontiersin.org.

For instance, Pseudomonas sp. strain CF600 has been shown to efficiently degrade phenol, cresols, and 3,4-dimethylphenol (B119073) via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway researchgate.netrsc.org. Similarly, Pseudomonas fluorescens PU1 and Pseudomonas sp. SA0 have been reported to utilize the meta-cleavage mechanism for phenol degradation researchgate.net. While these studies provide a comprehensive understanding of meta-cleavage for various phenolic compounds, direct research specifically detailing the meta-cleavage pathway for this compound is not extensively reported in the literature. However, given the structural similarity to other phenols, it is plausible that microbial consortia or specific bacterial strains could employ analogous meta-cleavage strategies for its biodegradation.

Fungal Biodegradation Mechanisms

Fungi, particularly white-rot fungi, play a crucial role in the biodegradation of persistent organic pollutants, including halogenated aromatic compounds, due to their robust ligninolytic enzyme systems. These extracellular enzymes, such as laccases and peroxidases (e.g., lignin (B12514952) peroxidase and manganese peroxidase), exhibit broad substrate specificities, enabling them to degrade a wide range of recalcitrant compounds acs.orgmdpi.com.

Studies on the fungal degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) provide insights into potential mechanisms applicable to this compound. For example, the soil fungus Mortierella sp. has been observed to bioconvert 2,4-DCP through two distinct pathways: one involving initial hydroxylation to dichlorocatechol followed by methylation to dichloroguaiacol, and another involving dechlorination of the para-chlorine to yield 2-chloro-hydroquinone nih.gov. Marine-derived fungi, including Penicillium and Aspergillus species, have also demonstrated the ability to biotransform 2,4-DCP, with some strains expressing extracellular catechol 1,2-dioxygenase activity leading to dechlorinated cleavage products nih.govnih.govtandfonline.com.

In a related context, the ligninolytic fungus Rigidoporus sp. FMD21 has been shown to degrade 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) via diaryl bond cleavage, producing 3,4-dichlorophenol (B42033) as a main metabolite. This process primarily involves extracellular laccases acs.org. While this demonstrates fungal enzymatic activity on a halogenated phenol structurally related to this compound, direct fungal degradation mechanisms specifically for this compound require further dedicated investigation.

Enzymatic Debromination and Related Biotransformations

Enzymatic debromination is a critical step in the biodegradation of brominated organic compounds, leading to the removal of bromine atoms from the molecular structure. Research indicates that various microbial processes can achieve debromination, often as part of broader biotransformation pathways.

Under anaerobic conditions, microbial consortia have been shown to perform stepwise reductive debromination of brominated phenols such as 4-bromophenol (4-BP), 2,4-dibromophenol (2,4-DBP), and 2,4,6-tribromophenol (2,4,6-TBP), ultimately leading to the formation of less brominated phenols or even phenol itself. This highlights the potential for microorganisms to enzymatically remove bromine substituents.

Aerobic biotransformation of polybrominated diphenyl ethers (PBDEs) by bacterial isolates like RHA1 and LB400 can also result in debromination and the formation of bromophenols, including 4-bromophenol and 2,4-dibromophenol. This suggests that enzymes involved in PBDE degradation may also play a role in the transformation of bromophenols.

An interesting enzymatic transformation related to 3,4-dichlorophenol, an analogous compound, involves an enzyme from Geobacillus thermodenitrificans UZO 3. This enzyme reductively cleaves diaryl ether bonds of 2,3,7,8-tetrachlorodibenzo-p-dioxin, with 3,4-dichlorophenol identified as a final reaction product frontiersin.org. This demonstrates enzymatic activity leading to the formation of a 3,4-dihalogenated phenol.

In plants, biotransformation of 2,4-dibromophenol has been observed to involve direct conjugation with endogenous biomolecules. Studies with carrot cells and whole plants showed the formation of saccharide and amino acid conjugates, with glycosyltransferase activity positively correlated with the production of dibromophenol glucopyranoside, indicating a Phase II metabolic pathway.

Molecular Biology and Gene Expression of Degradative Enzymes

The molecular biology and gene expression of enzymes involved in the degradation of phenolic compounds are well-studied for various bacterial strains. The degradation of phenols often commences with enzymes like phenol hydroxylase, which catalyzes the initial hydroxylation of the aromatic ring nih.govfrontiersin.org. Subsequently, ring-cleavage dioxygenases, such as catechol 1,2-dioxygenase (for ortho-cleavage) and catechol 2,3-dioxygenase (for meta-cleavage), play a central role in breaking down the aromatic structure researchgate.netnih.govfrontiersin.org.

Advanced Oxidation and Chemical Transformation Technologies

Advanced Oxidation Processes (AOPs) are a class of chemical treatment technologies designed to degrade recalcitrant organic pollutants in water and wastewater. These processes typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidants capable of non-selectively breaking down a wide range of organic contaminants into less harmful substances, ultimately leading to mineralization (conversion to CO₂ and H₂O). Other AOPs include photocatalytic oxidation, ozonation, and Fenton-like processes. While AOPs are effective for many pollutants, specific detailed studies on the advanced oxidation of this compound are limited. However, insights can be gained from studies on other bromophenols and chlorophenols.

Aqueous Chlorination Chemistry and Product Formation

Aqueous chlorination is a common disinfection process that can lead to the transformation of phenolic contaminants, including bromophenols, into various byproducts. Extensive research has been conducted on the transformation of 2,4-dibromophenol (2,4-DBP) during chlorination, providing valuable insights into the reaction mechanisms and product formation that may be analogous to this compound.

Active chlorine reacts effectively with 2,4-DBP across a wide pH range of 5.0 to 11.0, with apparent second-order rate constants (kapp) varying significantly depending on conditions researchgate.netresearchgate.net. The addition of ammonium (B1175870) ions (e.g., 5 mM) can almost completely suppress the reaction due to competitive consumption of free chlorine researchgate.netresearchgate.net. Conversely, the presence of bromide ions (e.g., 5 mM) can accelerate the process, in some cases by about four times, due to the formation of hypobromous acid (HOBr), which is also a reactive halogenating agent researchgate.netresearchgate.net.

Product identification using techniques like LC-TOF-MS has revealed that electrophilic substitution reactions and single-electron transfer reactions are primarily involved in the chlorination of 2,4-DBP researchgate.netresearchgate.net. The concentration of primary chlorine-substituted products has been observed to be approximately four times higher than that of dimer products, indicating that electrophilic substitution is the predominant reaction pathway researchgate.netresearchgate.net. Density functional theory (DFT) calculations suggest that hypochlorous acid (HOCl) is the dominant active oxidizing species for the elimination of 2,4-DBP, and coupling reactions tend to occur more readily at the para and ortho positions relative to the hydroxyl group in the phenolic moiety researchgate.netresearchgate.net.

The following table summarizes some key findings from the aqueous chlorination of 2,4-Dibromophenol:

| Parameter/Condition | Observation/Effect (for 2,4-DBP) | Reference |

| pH Range | Effective degradation from 5.0 to 11.0 | researchgate.netresearchgate.net |

| Apparent Second-Order Rate Constant (kapp) | Varies from 0.8 M⁻¹ s⁻¹ to 110.3 M⁻¹ s⁻¹ | researchgate.netresearchgate.net |

| Ammonium Ions (5 mM) | Almost completely suppressed reaction | researchgate.netresearchgate.net |

| Bromide Ions (5 mM) | Accelerated process by ~4 times (due to HOBr formation) | researchgate.netresearchgate.net |

| Dominant Reaction Type | Electrophilic substitution (primary chlorine-substituted products ~4x dimer products) | researchgate.netresearchgate.net |

| Dominant Oxidizing Species | HOCl | researchgate.netresearchgate.net |

Fenton-like Processes for Degradation

Fenton and Fenton-like processes are powerful advanced oxidation technologies that utilize the reaction between hydrogen peroxide (H₂O₂) and iron ions (Fe²⁺ or Fe³⁺) to generate highly reactive hydroxyl radicals (•OH) acs.orgtandfonline.com. These radicals are effective in degrading a wide range of organic pollutants in aqueous solutions.

Studies on the degradation of 2,4-dichlorophenol (2,4-DCP) using Fenton and photo-Fenton systems illustrate the effectiveness of these processes for halogenated phenols. For example, a photo-Fenton system modified with ethylenediamine-N,N′-disuccinic acid (EDDS) was found to effectively degrade 2,4-DCP, with •OH radicals identified as the main active species tandfonline.com. The degradation efficiency of 2,4-DCP in this system was significant, even at high initial concentrations, and was effective across a pH range of 3 to 7 tandfonline.com. Similarly, Fenton-like systems using calcium peroxide (CaO₂) as a solid source of H₂O₂ have also demonstrated significant degradation of 2,4-DCP rsc.org.

It has been reported that aqueous solutions of Fenton's reagent (iron (II) + hydrogen peroxide) can lead to the total decomposition and mineralization of various chlorophenols, including 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, 3,4-dichlorophenol, and 2,4,5-trichlorophenol, into carbon dioxide and free chloride. While this specific finding pertains to 3,4-dichlorophenol, it strongly suggests that this compound could also be susceptible to degradation by Fenton-like processes, given the similar chemical reactivity of halogenated phenols to hydroxyl radicals. However, dedicated studies on the Fenton degradation of this compound are not widely documented.

Advanced Analytical Methodologies for 3,4 Dibromophenol

Quantitative Analysis and Validation Parameters

Detection Limits and Sensitivity

The sensitivity of an analytical method for 3,4-Dibromophenol is crucial for its detection at trace levels, particularly in environmental or biological samples. Advanced techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode have demonstrated high sensitivity for bromophenols, including isomers like 2,4-dibromophenol (B41371). researchgate.netmdpi.com

For bromophenols (BPs), a method utilizing purge-and-trap followed by GC-MS in SIM mode achieved detection limits ranging from 0.1 to 0.5 ng/L. researchgate.net Another study employing UPLC-MS/MS for the assessment of groundwater contamination reported detection limits of 0.1 ng/L for the identification of 2,4-dibromophenol. mdpi.com In the context of bromophenols in water, a method involving purge-and-trap after in situ acetylation showed limits of detection (LODs) between 1.9 and 6.2 ng/L. researchgate.net For 2,4-dibromophenol and 2,6-dibromophenol (B46663), detection limits (signal-to-noise ratio = 3) were reported to range from 0.000001% to 0.0002% (w/w). researchgate.net

Table 1: Reported Detection Limits for Bromophenols

| Analytical Method | Analyte Type | Detection Limit | Reference |

| UPLC-MS/MS | 2,4-Dibromophenol | 0.1 ng/L | mdpi.com |

| Purge-and-trap GC-MS (SIM) | Bromophenols | 0.1-0.5 ng/L | researchgate.net |

| Purge-and-trap after in situ acetylation | Bromophenols | 1.9-6.2 ng/L | researchgate.net |

| Unspecified (S/N=3) | 2,4-Dibromophenol, 2,6-Dibromophenol | 0.000001-0.0002% (w/w) | researchgate.net |

Accuracy, Precision, and Recovery Studies

The reliability of analytical methods for this compound is substantiated through rigorous accuracy, precision, and recovery studies. These evaluations ensure the quantitative integrity of the results.

For bromophenols analyzed by purge-and-trap GC-MS (SIM mode), recoveries were consistently high, ranging from 91% to 97%. researchgate.net The precision, expressed as relative standard deviation (RSD), was ≤14% for concentrations of 1 ng/L and further improved to ≤9% for concentrations between 10 and 1000 ng/L. researchgate.net In another method for bromophenols in water, good recovery efficiencies of 57–95% were observed, accompanied by low relative standard deviations (RSDs) ranging from 1.3% to 17.4%. researchgate.net For 2,4-dibromophenol and 2,6-dibromophenol, reliability was demonstrated through quantitative recoveries, and good precision was indicated by RSD values of ≤10%. researchgate.net General requirements for method accuracy for phenols often stipulate average recoveries between 70% and 130%, with precision (as %RSD) typically required to be less than 20%. gov.bc.ca

Table 2: Accuracy, Precision, and Recovery Data for Bromophenols

| Analytical Method | Analyte Type | Recovery Range | Precision (RSD) | Reference |

| Purge-and-trap GC-MS (SIM) | Bromophenols | 91-97% | ≤14% (1 ng/L), ≤9% (10-1000 ng/L) | researchgate.net |

| Purge-and-trap after in situ acetylation | Bromophenols | 57-95% | 1.3-17.4% | researchgate.net |

| Unspecified | 2,4-Dibromophenol, 2,6-Dibromophenol | Quantitative | ≤10% | researchgate.net |

| General Phenols (Method Requirements) | Phenols | 70-130% | <20% | gov.bc.ca |

Utilization as a Certified Reference Material

This compound is recognized and utilized as a Certified Reference Material (CRM), which is essential for method validation, quality control, and ensuring the comparability and traceability of analytical results across different laboratories. gov.bc.caaccustandard.comqcchemical.com

Suppliers such as AccuStandard offer this compound (CAS # 615-56-5) as a Certified Reference Material, typically provided as a solution, for instance, 100 µg/mL in Toluene. accustandard.com Quality Control Chemicals (QCC) also lists this compound (CAS No.: 615-56-5) as a Standard Reference Material. qcchemical.com Chem Service Inc. is another supplier of organic certified analytical reference standards, including this compound, with accreditations to ISO 17043:2016, ISO/IEC 17025:2005, and ISO 9001:2015 quality management systems. greyhoundchrom.com The use of CRMs like this compound is fundamental for demonstrating method accuracy and precision during initial and ongoing revalidation studies, often involving repeated analysis of Laboratory Control Samples or Reference Materials. gov.bc.ca

Applications of 3,4 Dibromophenol in Chemical Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

The compound is recognized as an important intermediate in organic synthesis and fine chemical synthesis ontosight.ainih.gov. Phenols, as a class of compounds, are fundamental starting materials and intermediates across a broad spectrum of chemicals and materials, thereby increasing their utility in fine chemical synthesis google.com.

In the pharmaceutical industry, 3,4-Dibromophenol is utilized as an intermediate in the synthesis of various drugs ontosight.ainih.gov. Its applications include serving as a precursor for pharmaceutical intermediates, contributing to the production of compounds such as anesthetics and sedatives ontosight.ai. While specific named pharmaceutical end-products directly derived from this compound are not extensively detailed, its role as a versatile building block for active pharmaceutical ingredients (APIs) and other drug-related compounds is well-established nih.govnih.gov.

This compound is also employed in the production of agrochemicals ontosight.ai. It acts as an intermediate in the synthesis of various pesticides and herbicides ontosight.ai. This highlights its contribution to the agricultural sector, where it enables the creation of compounds designed to protect crops and manage pests.

Precursor for Pharmaceutical Intermediates

Derivatization for Specialty Chemicals and Materials

The derivatization of this compound allows for the creation of specialty chemicals and materials with enhanced or specific properties. Phenols, in general, can undergo derivatization reactions, for instance, with reagents like pentafluoropyridine (B1199360) for analytical applications chemicalbull.com. The presence of bromine atoms in this compound makes it particularly valuable for introducing halogenation into target molecules, which can impart desirable characteristics.

A notable application of this compound is its effective use with polypropylene (B1209903) in the development of flame-retardant and other polymer-based materials nih.govsigmaaldrich.com. Brominated compounds, including brominated phenols, are widely used as flame retardants in various materials, such as plastics, electrical and electronic equipment, transportation equipment, and building materials science.govnih.gov. The incorporation of bromine into polymers can enhance their fire safety by interfering with the combustion process. While other dibromophenol isomers, such as 2,4-dibromophenol (B41371), have been studied for their contribution to improved flame retardancy in materials like polyurethane foam, this compound's specific interaction with polypropylene underscores its utility in developing materials with reduced flammability nih.gov. This role is crucial in industries where fire safety standards for polymeric materials are paramount.

Key Physical and Chemical Properties of this compound ontosight.ai

| Property | Value |

| Molecular Weight | 251.9 g/mol |

| Melting Point | 66-68 °C |

| Boiling Point | 290-292 °C |

| Density | 2.33 g/cm³ |

| Solubility | Slightly soluble in water, soluble in organic solvents (e.g., ethanol, acetone) |

| Physical State | White crystalline solid |

Environmental Occurrence and Biogeochemical Cycling of Bromophenols

Natural Production in Marine Environments

Bromophenols are known to be naturally produced in significant quantities within marine environments. These compounds are secondary metabolites synthesized by various marine organisms, including algae (red, brown, and green), polychaetes, sponges, molluscs, and crustaceans. core.ac.ukawi.deebi.ac.uknih.govccme.cascite.aidiva-portal.orgacs.org The biosynthesis of bromophenols in these organisms often involves bromoperoxidases, enzymes that catalyze the bromination of phenolic rings in the presence of hydrogen peroxide and bromide ions, which are abundant in seawater. nih.govdiva-portal.org

While the general class of bromophenols, particularly 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP), are frequently reported as natural marine products and contribute to the characteristic "sea-like" taste and flavor of seafood, explicit data on the natural production of 3,4-Dibromophenol by specific marine organisms is not extensively detailed in the provided search results. awi.deebi.ac.ukccme.cascite.aiacs.orgresearchgate.net Studies often highlight the prevalence of other dibromophenol isomers, such as 2,4-dibromophenol, in marine biota. For instance, 2,4-dibromophenol has been reported in marine algae like Euglena gracilis and Grateloupia elliptica, and is considered a marine metabolite. nih.gov

The ecological role of naturally produced bromophenols is not fully understood, but they are hypothesized to play a role in chemical defense and deterrence against consumers. awi.deebi.ac.uknih.govccme.ca

Anthropogenic Formation and Distribution in Aquatic Systems

Bromophenols, including certain dibromophenol isomers, can also originate from anthropogenic activities. These compounds are utilized in various industrial applications, notably as flame retardants, pesticides, and industrial intermediates in the synthesis of other brominated compounds. ebi.ac.uknih.govinchem.org For example, 2,4-dibromophenol and 2,4,6-tribromophenol are extensively applied as wood preservatives and industrial intermediates in the synthesis of brominated flame retardants. nih.gov

Anthropogenic sources contribute to the presence of bromophenols in aquatic environments through various waste streams. nih.gov They can also emerge as decomposition products of other man-made brominated contaminants, such as tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs). nih.govinchem.org Furthermore, the chlorination of natural waters containing bromide ions can lead to the formation of brominated phenols. inchem.org

The distribution of bromophenols in aquatic systems varies between marine and riverine environments. Studies have shown that bromophenols are frequently detected in surface water, landfill leachates, and sediments. researchgate.netnih.govinchem.org For instance, in a study analyzing water and sediment samples near a nuclear power plant in Korea, 2,4-dibromophenol and 2,4,6-tribromophenol were detected in seawater, with higher concentrations of bromophenols found in marine sediments compared to riverine sediments. ebi.ac.uknih.gov This suggests a combination of natural formation and anthropogenic influences on their distribution. While 2,4-dibromophenol is specifically mentioned in these distribution studies, detailed environmental distribution data for this compound as a distinct anthropogenic pollutant is not explicitly provided in the search results.

The following table summarizes the PubChem CID for the compound discussed:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。